(S)-8-Hydroxy-2-dipropylaminotetralin
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
80300-10-3 |
|---|---|
Fórmula molecular |
C16H25NO |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
(7S)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H25NO/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14/h5-7,14,18H,3-4,8-12H2,1-2H3/t14-/m0/s1 |
Clave InChI |
ASXGJMSKWNBENU-AWEZNQCLSA-N |
SMILES |
CCCN(CCC)C1CCC2=CC=CC=C2C1 |
SMILES isomérico |
CCCN(CCC)[C@H]1CCC2=C(C1)C(=CC=C2)O |
SMILES canónico |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O |
Origen del producto |
United States |
Molecular and Receptor Pharmacology of S 8 Hydroxy 2 Dipropylaminotetralin
Serotonin (B10506) Receptor Interactions
The primary pharmacological characteristic of (S)-8-Hydroxy-2-dipropylaminotetralin lies in its interaction with the serotonergic system. It demonstrates significant activity at 5-HT1A receptors and also interacts with other serotonin receptor subtypes and the serotonin transporter.
Agonist Activity at 5-HT1A Receptors
This compound is well-recognized as a 5-HT1A receptor agonist. caymanchem.com Its activity at this receptor is stereoselective and involves the coupling to various intracellular signaling pathways.
The two enantiomers of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) exhibit distinct intrinsic activities at the 5-HT1A receptor. While both the (R)- and (S)-enantiomers act as partial agonists, the (R)-enantiomer generally displays greater agonistic activity. nih.govresearchgate.net
Studies using in vivo microiontophoresis have shown that both enantiomers can suppress the firing of CA3 pyramidal neurons in the dorsal hippocampus, with the (R)-enantiomer being approximately twice as potent as the (S)-enantiomer. nih.govresearchgate.net Similarly, both enantiomers induce a dose-dependent hypothermia, a known effect of 5-HT1A agonism. This effect is more pronounced and longer-lasting with the (R)-enantiomer compared to the (S)-enantiomer. nih.govresearchgate.net Despite these differences in potency, both enantiomers have been shown to antagonize the effects of serotonin, confirming their status as partial agonists. nih.govresearchgate.net
Biochemical and computational studies further support the stereoselective nature of these interactions. The (R)-enantiomer is often considered a full and potent agonist, while the (S)-enantiomer behaves as a partial agonist. nih.govlsu.edu Molecular modeling suggests that differences in the orientation of the di-n-propylamino group relative to the tetralin ring between the two enantiomers contribute to their different pharmacological profiles at the molecular level. lsu.edu
| Enantiomer | Activity at 5-HT1A Receptor | Potency Comparison | Reference |
| (R)-8-OH-DPAT | Partial Agonist (often considered a full agonist) | ~2-fold greater than (S)-enantiomer in suppressing neuronal firing | nih.govresearchgate.netnih.gov |
| (S)-8-OH-DPAT | Partial Agonist | Less potent than (R)-enantiomer | nih.govresearchgate.netnih.gov |
The agonist activity of this compound at 5-HT1A receptors is mediated through its coupling to various intracellular signaling cascades. 5-HT1A receptors are G-protein coupled receptors (GPCRs) that primarily interact with inhibitory G-proteins of the Gi/o family. mdpi.comnih.gov
Activation of 5-HT1A receptors by agonists like 8-OH-DPAT can lead to the inhibition of adenylate cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels. mdpi.com However, this effect can be region-dependent, with some studies showing that 8-OH-DPAT does not inhibit forskolin-stimulated adenylate cyclase activity in the raphe region. mdpi.com
The coupling of 5-HT1A receptors to Gi/o proteins also leads to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. nih.govnih.gov This activation, mediated by the Gβγ subunit of the G-protein, causes hyperpolarization of the neuronal membrane, leading to an inhibitory effect on neuronal firing. nih.gov
Furthermore, the interaction of 8-OH-DPAT with 5-HT1A receptors has been shown to involve Protein Kinase Cδ (PKCδ) and the p47phox subunit of NADPH oxidase, suggesting a role for oxidative stress pathways in its mechanism of action. nih.govresearchgate.net
Interactions with Other Serotonin Receptor Subtypes (e.g., 5-HT2, 5-HT7)
While this compound is most renowned for its 5-HT1A activity, it also exhibits affinity for other serotonin receptor subtypes, notably the 5-HT7 receptor. wikipedia.orgnih.govtocris.com It acts as an agonist at 5-HT7 receptors, and this interaction is implicated in some of its physiological effects, such as the induction of hypothermia. nih.gov The hypothermic effect of 8-OH-DPAT appears to be mediated by both 5-HT1A and 5-HT7 receptors in a complex manner. nih.gov The activation of 5-HT7 receptors by 8-OH-DPAT can lead to an increase in cAMP production. nih.gov
There is also evidence of a complex interaction between 5-HT1A and 5-HT2A receptors in mediating the behavioral effects of 8-OH-DPAT. nih.gov Some studies suggest an antagonistic relationship, while others indicate additive or synergistic effects depending on the specific behavior being measured. nih.gov For instance, the stimulus effects of 8-OH-DPAT have been shown to have a 5-HT2A receptor-mediated component. nih.gov
Modulation of Serotonin Transporter (SERT) Activity
In addition to its receptor interactions, this compound has been found to act as a serotonin reuptake inhibitor. wikipedia.orgresearchgate.net This action on the serotonin transporter (SERT) can contribute to an increase in extracellular serotonin levels, further modulating serotonergic neurotransmission. However, the effect of 8-OH-DPAT on extracellular serotonin can be complex and region-dependent. For example, systemic administration has been shown to decrease extracellular 5-HT levels in the medial preoptic area, while direct administration into the same area increases them. nih.gov
Adrenoceptor Interactions
Beyond the serotonergic system, research has revealed that 8-OH-DPAT also interacts with α2-adrenoceptors. researchgate.net Some of its pharmacological effects, which were initially attributed solely to 5-HT1A receptor activation, have been shown to be blocked by α2-adrenoceptor antagonists. researchgate.netnih.gov This suggests that some of the compound's actions may be mediated, at least in part, through its activity at these adrenergic receptors. However, other studies have indicated that the involvement of α2-adrenoceptors is unlikely in certain behavioral effects, such as 8-OH-DPAT-induced feeding. nih.gov
Comprehensive Receptor Binding Characteristics and Selectivity Profiles
The receptor binding profile of this compound is complex and demonstrates its interaction with multiple receptor systems. While it is most renowned for its activity at serotonin receptors, understanding its affinity for a wider range of receptors is crucial for a complete pharmacological characterization.
Quantitative Receptor Affinities (Ki, pKi Values)
The affinity of a compound for a receptor is a critical determinant of its potency and potential physiological effects. For this compound, the majority of research has centered on its interaction with the 5-HT1A receptor, where it acts as a partial agonist. lsu.eduresearchgate.net Although both the (R)- and (S)-enantiomers of 8-OH-DPAT display similar binding affinities for the 5-HT1A receptor, they exhibit different functional efficacies. lsu.edu
Beyond its primary target, the (S)-enantiomer has been shown to have a low affinity for both α1- and α2-adrenoceptors, as well as for dopamine (B1211576) D2 receptors. nih.gov The following table summarizes the available quantitative affinity data for this compound at various human receptor subtypes.
| Receptor Subtype | Ki (nM) | pKi | Reference |
| h-alpha2A Adrenoceptor | >1000 | <6 | nih.gov |
| h-alpha2B Adrenoceptor | >1000 | <6 | nih.gov |
| h-alpha2C Adrenoceptor | >1000 | <6 | nih.gov |
This table is interactive. Click on the headers to sort the data.
It is important to note that comprehensive quantitative data for a wide array of receptors for the (S)-enantiomer specifically is limited in publicly available literature. Much of the existing data pertains to the racemic mixture or the (R)-enantiomer.
In Vitro and Ex Vivo Receptor Occupancy Studies
Receptor occupancy studies are instrumental in correlating the binding affinity of a compound with its in-vivo effects by measuring the proportion of receptors occupied at a given concentration. Such studies for this compound are not extensively documented in the scientific literature.
In vitro receptor occupancy assays, which are performed on isolated tissues or cells, could provide valuable information on the compound's engagement with its target receptors in a controlled environment. However, specific data from such studies focusing solely on the (S)-enantiomer are scarce.
Similarly, ex vivo receptor occupancy studies, where the compound is administered to a living organism and receptor binding is measured in tissues after euthanasia, are crucial for understanding brain receptor engagement following systemic administration. While studies have been conducted on the racemic mixture of 8-OH-DPAT to assess its effects on dopamine receptor occupancy in animal models of Parkinson's disease, specific ex vivo receptor occupancy data for the (S)-enantiomer remains a gap in the current body of research. nih.govwikipedia.org Further investigation in this area is needed to fully elucidate the in-vivo neuropharmacological profile of this compound.
Pre Clinical Pharmacodynamics and Neurochemical Effects of S 8 Hydroxy 2 Dipropylaminotetralin
Influence on Neurotransmitter Systems in Animal Models
The administration of 8-OH-DPAT in animal models induces significant, dose-dependent changes in major neurotransmitter systems, primarily the serotonergic and dopaminergic pathways.
As a 5-HT1A receptor agonist, 8-OH-DPAT profoundly influences the serotonin (B10506) system. Its primary mechanism involves the stimulation of presynaptic 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons in the raphe nuclei. This stimulation inhibits the firing rate of these neurons, leading to a subsequent decrease in serotonin synthesis and release throughout the brain.
The metabolic consequences of this reduced neuronal activity are evident in the levels of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin. Studies consistently show that 8-OH-DPAT administration significantly decreases levels of both 5-HT and 5-HIAA in various brain regions. For instance, in rats, the compound reduces 5-HT and 5-HIAA concentrations in brain areas excluding the striatum. researchgate.net Similarly, in the suprachiasmatic nucleus (SCN) of anesthetized rats, intravenous administration of 8-OH-DPAT at a dose of 0.1 mg/kg decreased the extracellular 5-HIAA oxidation peak. nih.gov However, the effects can be region-specific; systemic injections have been noted to decrease extracellular 5-HT in the medial preoptic area (MPOA), while direct administration into the MPOA can paradoxically increase it. nih.gov
Table 1: Effect of 8-OH-DPAT on Serotonin (5-HT) and 5-HIAA Levels in Rat Brain (Saline-Treated Group)
| Brain Region | 5-HT Level | 5-HIAA Level | Source(s) |
|---|---|---|---|
| Striatum | No significant change | No significant change | researchgate.net |
| Rest of Brain | Significant decrease | Significant decrease | researchgate.net |
| Suprachiasmatic Nucleus | Not specified | Decrease | nih.gov |
| Medial Preoptic Area (Systemic) | Decrease | Not specified | nih.gov |
The influence of 8-OH-DPAT extends to the dopamine (B1211576) system, though its effects are more complex and appear to be modulated by interactions with other neuroleptics. In drug-naive rats, 8-OH-DPAT administration does not significantly alter dopamine metabolism in the striatum or the rest of the brain, with the exception of a decrease in dihydroxyphenylacetic acid (DOPAC) in the striatum. researchgate.net
However, when co-administered with a dopamine antagonist like haloperidol (B65202), the effects are more pronounced. In rats given a single dose of haloperidol plus 8-OH-DPAT, there was a decrease in dopamine (DA) levels and an increase in its metabolite, homovanillic acid (HVA), in both the striatum and the rest of the brain. researchgate.netnih.gov The interaction suggests that the regulation of dopamine metabolism can be influenced by the state of 5-HT1A receptors. researchgate.netnih.gov Furthermore, electrophysiological studies show that 8-OH-DPAT can alter the firing patterns of dopamine neurons in the ventral tegmental area (VTA), with high doses decreasing the number of spontaneously active neurons and modulating burst firing activity. nih.gov
Table 2: Effect of 8-OH-DPAT on Dopamine (DA) and its Metabolites in Rat Brain
| Condition | Brain Region | DA Level | HVA Level | DOPAC Level | Source(s) |
|---|---|---|---|---|---|
| 8-OH-DPAT alone | Striatum | No Effect | No Effect | Decrease | researchgate.net |
| 8-OH-DPAT alone | Rest of Brain | No Effect | No Effect | No Effect | researchgate.net |
| 8-OH-DPAT + Haloperidol | Striatum | Decrease | Increase | Not specified | researchgate.netnih.gov |
| 8-OH-DPAT + Haloperidol | Rest of Brain | Decrease | Increase | Not specified | researchgate.netnih.gov |
While primarily recognized for its 5-HT1A agonism, 8-OH-DPAT also interacts with other monoaminergic systems. It has been found to act as a 5-HT7 receptor agonist. scilit.com Furthermore, its effects on the serotonin system are not solely mediated by 5-HT1A receptors. Research has shown that the 8-OH-DPAT-induced decrease in 5-HIAA in the suprachiasmatic nucleus can be completely blocked by an alpha-2 adrenoceptor antagonist, idazoxan, suggesting a critical involvement of the adrenergic system in its mechanism of action in this brain region. nih.gov
The compound's reinforcing effects, studied via conditioned place preference, appear to result from an interaction between 5-HT1A and D1 dopamine receptors, as the effect is abolished by a D1 antagonist (SCH-23390) but not a D2 antagonist. nih.gov Additionally, 8-OH-DPAT can induce hyperglucagonemia and hyperglycemia, an effect that is prevented by prior adrenodemedullation, indicating that it is mediated by adrenaline release from the adrenal gland. nih.gov
Neurochemical Responses to Stress Paradigms in Pre-clinical Research
The neurochemical effects of 8-OH-DPAT are significantly modulated by the physiological state of the animal, particularly in response to stress. In a restraint stress paradigm, rats exposed to a 2-hour period of restraint exhibited elevated levels of 5-HT and 5-HIAA in several brain regions, including the hippocampus and cortex. researchgate.net
When 8-OH-DPAT (0.25 mg/kg) was administered to these stressed animals, it still produced its characteristic decrease in 5-HT and 5-HIAA levels. researchgate.net Notably, the magnitude of this decrease was greater in the restrained animals compared to unrestrained controls. researchgate.net This finding suggests that exposure to acute stress may induce a supersensitivity of the somatodendritic 5-HT1A autoreceptors, making them more responsive to the inhibitory effects of an agonist like 8-OH-DPAT. researchgate.net Some studies also propose that the compound modifies arousal processes in a manner akin to mild stress. researchgate.net
Table 3: Neurochemical Effects of 8-OH-DPAT (0.25 mg/kg) in Restrained vs. Unrestrained Rats
| Condition | Effect on 5-HT Levels | Effect on 5-HIAA Levels | Implied Receptor Sensitivity | Source(s) |
|---|---|---|---|---|
| Unrestrained + 8-OH-DPAT | Decrease in various brain regions | Decrease in various brain regions | Normal | researchgate.net |
| Restrained + 8-OH-DPAT | Greater decrease than unrestrained | Greater decrease than unrestrained | Supersensitivity of 5-HT1A autoreceptors | researchgate.net |
Pharmacodynamic Relationships in Animal Models
The biological and neurochemical effects of 8-OH-DPAT are critically dependent on the dose administered and the time elapsed since administration.
Pharmacokinetic studies of the (R)-enantiomer of 8-OH-DPAT show that after subcutaneous administration, the compound's concentration peaks in plasma at 5 minutes and in the brain at 15 minutes. nih.gov The concentrations achieved in the brain are several-fold higher than in plasma. nih.gov
The dose of 8-OH-DPAT determines the nature and intensity of its effects. This is clearly observed in its influence on sleep and wakefulness. Low subcutaneous doses (e.g., 0.010 mg/kg) in rats decrease wakefulness and promote slow-wave sleep, consistent with a dominant effect on presynaptic 5-HT1A autoreceptors. In contrast, higher doses (e.g., 0.375 mg/kg) produce the opposite effects, increasing wakefulness, which is likely due to the additional stimulation of postsynaptic 5-HT1A receptors. Similarly, low doses (0.01 and 0.1 mg/kg) increase the percentage of VTA dopamine neurons firing in bursts, while a higher dose (1 mg/kg) decreases it. nih.gov Behavioral effects on timing tasks also show dose-dependency, with doses ranging from 25 to 200 µg/kg displacing psychophysical curves related to time perception.
Table 4: Dose-Dependent Effects of Systemic 8-OH-DPAT in Rats
| Dose Range | Biological/Neurochemical Effect | Predominant Receptor Site Implicated | Source(s) |
|---|---|---|---|
| Low (e.g., 0.010 mg/kg) | Increased slow-wave sleep | Presynaptic 5-HT1A Autoreceptors | |
| High (e.g., 0.375 mg/kg) | Increased wakefulness | Postsynaptic 5-HT1A Receptors | |
| Low (0.01-0.1 mg/kg) | Increased burst firing of VTA DA neurons | Not specified | nih.gov |
| High (1.0 mg/kg) | Decreased burst firing of VTA DA neurons | Not specified | nih.gov |
| 25-200 µg/kg | Disruption of timing behavior | Not specified |
Correlation of Receptor Activation with Observed Responses
The preclinical effects of (S)-8-Hydroxy-2-dipropylaminotetralin (often referred to as (S)-8-OH-DPAT) are intrinsically linked to its interaction with specific neurotransmitter receptors. The observed physiological and behavioral outcomes are direct consequences of the activation of these receptors, primarily the serotonin 5-HT1A receptor, but also involving the 5-HT7 receptor and, to a lesser extent, other receptor systems.
Activation of 5-HT1A receptors, which are located both presynaptically on serotonin neurons (autoreceptors) and postsynaptically in various brain regions, is the principal mechanism driving most of the compound's characteristic effects. pjps.pk The enantiomers of 8-OH-DPAT exhibit similar affinities for the 5-HT1A receptor; however, the (R)-enantiomer acts as a full agonist, while the (S)-enantiomer is a partial agonist. nih.gov Stimulation of presynaptic 5-HT1A autoreceptors in the raphe nuclei leads to a reduction in the firing rate of serotonergic neurons, resulting in decreased synthesis and release of serotonin (5-HT) in projection areas. pjps.pknih.gov This action is fundamental to many of the compound's observed responses.
In addition to its high affinity for 5-HT1A receptors, 8-OH-DPAT is also known to act as an agonist at 5-HT7 receptors. wikipedia.orgnih.gov This interaction mediates a distinct set of responses, particularly concerning cognitive function and circadian rhythms, which are not solely attributable to 5-HT1A activation. nih.govnih.gov The compound also possesses a weak affinity for dopamine D2 receptors, which may contribute to or modulate some of its neurochemical and behavioral effects. nih.govnih.gov
The table below summarizes the correlation between the activation of specific receptors by (S)-8-OH-DPAT and the resulting preclinical responses.
| Observed Response | Primary Mediating Receptor | Key Research Finding |
|---|---|---|
| Hypothermia | 5-HT1A Autoreceptor | The dose-dependent induction of hypothermia is a well-established effect mediated by the stimulation of 5-HT1A autoreceptors. nih.gov This response can be blocked by 5-HT1A antagonists but not by 5-HT2 or 5-HT3 antagonists. nih.govnih.gov |
| Hyperphagia (Increased Food Intake) | 5-HT1A Autoreceptor | Activation of 5-HT1A autoreceptors in the brainstem raphe nuclei elicits a robust feeding response. nih.gov This effect is linked to the subsequent reduction in serotonin metabolism. nih.gov |
| Serotonin Syndrome Behaviors | 5-HT1A Receptor | The compound induces a classic serotonin syndrome, characterized by behaviors such as forepaw treading, hindleg abduction, and Straub tail. nih.gov These responses are mediated by the activation of 5-HT1A receptors. nih.govnih.gov |
| Cognitive Enhancement (Post-TBI) | 5-HT7 Receptor | In models of traumatic brain injury (TBI), 8-OH-DPAT facilitates cognitive recovery. nih.gov This beneficial effect appears to be mediated more significantly by 5-HT7 receptors than 5-HT1A receptors, as it is attenuated by 5-HT7 antagonists. nih.gov |
| Antinociception (Pain Relief) | 5-HT1A Receptor | The compound has demonstrated therapeutic efficacy in preclinical models of pain, an effect attributed to its agonist activity at antinociceptive 5-HT1A receptors. mdpi.com |
| Circadian Rhythm Phase Shift | 5-HT7 Receptor | 8-OH-DPAT can produce a phase advance in the circadian clock's neuronal firing rhythm. nih.gov This effect is mediated by 5-HT7 receptor activation, which leads to an increase in cAMP production, and is not blocked by 5-HT1A antagonists. nih.gov |
| Modulation of Dopamine Metabolism | 5-HT1A & Dopamine Receptors | The compound can decrease dopamine (DA) metabolism in certain contexts and may increase extracellular DA levels in brain regions like the nucleus accumbens at higher doses. pjps.pknih.gov This suggests a complex interaction involving 5-HT1A and potentially weak dopamine receptor agonist properties. pjps.pk |
The neurochemical consequences of receptor activation by (S)-8-OH-DPAT are dose-dependent and regionally specific. The primary effect stemming from 5-HT1A autoreceptor stimulation is a decrease in serotonin turnover. pjps.pk Studies show that administration of 8-OH-DPAT decreases levels of both 5-HT and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various brain regions. pjps.pk This reduction in serotonergic activity is thought to underlie several behavioral outcomes, including hyperphagia. nih.gov
The compound's influence on the dopamine system is also significant. While it has weak affinity for D2 receptors, its modulation of the serotonin system indirectly affects dopamine pathways. pjps.pknih.gov For instance, 5-HT1A agonists are known to increase cortical dopamine release, which may contribute to some of its behavioral effects. pjps.pk In rats treated with haloperidol, 8-OH-DPAT was found to decrease dopamine levels while increasing levels of the dopamine metabolite homovanillic acid (HVA). nih.gov
The following table details the observed neurochemical changes following the administration of (S)-8-OH-DPAT in preclinical models.
| Neurotransmitter/Metabolite | Brain Region | Observed Effect | Correlated Receptor Action |
|---|---|---|---|
| Serotonin (5-HT) | General Brain (excluding striatum) | Decrease pjps.pk | Stimulation of presynaptic 5-HT1A autoreceptors pjps.pk |
| 5-HIAA (5-HT Metabolite) | General Brain, Striatum | Decrease pjps.pk | Reduced 5-HT turnover following 5-HT1A autoreceptor stimulation pjps.pk |
| Dopamine (DA) | Striatum, Rest of Brain (in haloperidol-treated rats) | Decrease nih.gov | Complex interaction involving 5-HT1A regulation of dopamine pathways nih.gov |
| HVA (DA Metabolite) | Striatum, Rest of Brain (in haloperidol-treated rats) | Increase nih.gov | Altered dopamine turnover secondary to 5-HT1A activation nih.gov |
| DOPAC (DA Metabolite) | Striatum | Decrease pjps.pk | Modulation of dopamine metabolism pjps.pk |
| cAMP | Suprachiasmatic Nucleus (SCN) | Increase nih.gov | Activation of G-protein coupled 5-HT7 receptors nih.gov |
Pre Clinical Pharmacokinetics of S 8 Hydroxy 2 Dipropylaminotetralin Conceptual Aspects for Research Interpretation
Absorption and Distribution Dynamics in Animal Brain Regions
Following administration in animal models, (S)-8-OH-DPAT, often studied as part of a racemic mixture or as its (R)-enantiomer, demonstrates rapid absorption and widespread but non-uniform distribution throughout the brain. Studies in rats have shown that after subcutaneous administration, the compound's concentrations can vary significantly across different brain regions.
Research focusing on the (R)-enantiomer revealed notable differences in concentration between various brain areas, with the hippocampus consistently showing the highest levels nih.gov. This region-specific accumulation is critical for interpreting the compound's effects on memory and learning, processes in which the hippocampus plays a pivotal role. Further studies using racemic 8-OH-DPAT have provided a more granular view of its distribution. Thirty minutes after a subcutaneous dose in rats, concentrations were found to be approximately equal in the hypothalamus, striatum, hippocampus, cerebellum, and brain stem, while being slightly lower in the midbrain. This distribution pattern aligns with the location of 5-HT1A receptors, the primary target of 8-OH-DPAT.
The table below, derived from preclinical data, illustrates the relative distribution of the compound in various brain regions, highlighting the dynamic nature of its absorption and localization.
Table 1: Regional Brain Distribution of 8-OH-DPAT in Rats
| Brain Region | Relative Concentration | Key Findings |
|---|---|---|
| Hippocampus | High | Consistently observed as a region of high accumulation, particularly for the (R)-enantiomer nih.gov. |
| Striatum | Moderate to High | Shows significant uptake, comparable to other key regions. |
| Hypothalamus | Moderate to High | Concentrations are similar to those in the hippocampus and striatum. |
| Cerebellum | Moderate to High | Demonstrates substantial presence of the compound. |
| Brain Stem | Moderate to High | Levels are comparable to other highly perfused regions. |
| Midbrain | Moderate | Concentrations noted to be slightly lower compared to other regions in some studies. |
This table is a conceptual representation based on findings from multiple preclinical studies.
Brain Penetration and Compartmental Distribution
A crucial aspect of the pharmacokinetic profile of any centrally acting agent is its ability to cross the blood-brain barrier (BBB). Research has unequivocally shown that 8-OH-DPAT readily penetrates the BBB. Studies analyzing the (R)-enantiomer have demonstrated that its concentrations in the brain are several-fold higher than those found in plasma, confirming efficient transport into the central nervous system nih.gov.
This high degree of brain penetration is a key factor in its potent central effects. The lipophilic nature of the 8-OH-DPAT molecule facilitates its passage across the lipid membranes of the endothelial cells that form the BBB youtube.com. Once within the brain's extracellular fluid, the compound distributes into different compartments, including binding to its primary target, the 5-HT1A receptors, which are densely expressed in regions like the hippocampus and raphe nuclei. The distribution is not limited to neuronal membranes; the compound's presence in the brain parenchyma contributes to the establishment of a concentration gradient that drives its pharmacological action.
Enantiomeric Pharmacokinetics and In Vivo Interconversion Studies
(S)-8-OH-DPAT is the levorotatory enantiomer of 8-OH-DPAT. While the enantiomers often exhibit different pharmacological activities—with the (R)-enantiomer typically acting as a full agonist at 5-HT1A receptors and the (S)-enantiomer as a partial agonist—their pharmacokinetic properties are also distinct nih.govnih.gov.
A critical question in chiral drug development is whether one enantiomer can convert to the other in the body, a process known as in vivo interconversion. For 8-OH-DPAT, studies have shown that the chirality is maintained in vivo. Enantioselective assays in rats have provided evidence that no significant interconversion occurs between the (S) and (R) forms.
However, research does indicate a stereoselective mechanism of elimination, meaning the two enantiomers are cleared from the body at different rates. While specific pharmacokinetic parameters for the (S)-enantiomer are not as extensively documented as for the (R)-enantiomer, studies administering both forms have allowed for a comparison. The (R)-enantiomer is generally cleared more slowly than the (S)-enantiomer, leading to a longer duration of action. For instance, after subcutaneous administration in rats, (R)-8-OH-DPAT reached peak concentrations in the plasma at 5 minutes and in the brain at 15 minutes nih.gov.
Table 2: Comparative Pharmacodynamic and Pharmacokinetic Profile of 8-OH-DPAT Enantiomers
| Parameter | (S)-8-OH-DPAT | (R)-8-OH-DPAT |
|---|---|---|
| 5-HT1A Receptor Activity | Partial Agonist nih.govnih.gov | Full Agonist nih.govnih.gov |
| In Vivo Interconversion | Not Observed | Not Observed |
| Elimination/Clearance | Faster | Slower |
| Peak Plasma Conc. (Tmax) | Not specifically detailed in sources | ~5 minutes (s.c. in rat) nih.gov |
| Peak Brain Conc. (Tmax) | Not specifically detailed in sources | ~15 minutes (s.c. in rat) nih.gov |
This table synthesizes data from multiple preclinical studies to provide a comparative overview.
Pre-clinical Metabolic Pathways Relevant to Pharmacological Action and Stability
The metabolism of (S)-8-OH-DPAT is a key determinant of its pharmacological action and stability. Preclinical studies in rats using the racemic mixture have identified two primary metabolic pathways. The compound undergoes both Phase I and Phase II metabolism, primarily in the liver.
The main Phase I reaction is N-despropylation, where one of the two propyl groups on the amine is removed. This reaction is typically catalyzed by the Cytochrome P450 (CYP) family of enzymes. Following this, both the parent compound and its N-despropylated metabolite can undergo Phase II conjugation. Specifically, they are subject to glucuronidation, a process where glucuronic acid is attached to the molecule, making it more water-soluble and easier to excrete. This reaction is mediated by UDP-glucuronosyltransferase (UGT) enzymes.
The major metabolites identified in bile following intravenous administration are 8-OH-DPAT-glucuronide and the glucuronide of the N-despropylated metabolite. These metabolic processes contribute significantly to the compound's first-pass metabolism, which explains its low oral bioavailability. While the general pathways of N-despropylation and glucuronidation are established, the specific CYP and UGT isozymes responsible for these transformations have not been fully elucidated in the available literature. The stability of the N-propyl groups and the phenolic hydroxyl group is therefore a central factor in the compound's duration of action.
Behavioral Pharmacology and Neurobiological Applications in Animal Models
Modulation of Locomotor Activity and Exploratory Behavior
In both unhabituated mice and rats, the compound can initially block activity, but this is followed by a period of marked hyperactivity and increased rearing. scispace.com In habituated rats, a biphasic increase in locomotor activity was observed without an initial decrease. scispace.com The initial suppression of activity is thought to be related to the stereotyped behaviors that form part of the 5-HT syndrome, which results in an intermediate level of activity. scispace.com The later-phase hyperactivity's mechanism is not fully understood but might be related to changing brain concentrations of the drug. scispace.com
Studies on exploratory behavior have shown that prolonged administration of (S)-8-Hydroxy-2-dipropylaminotetralin can lead to an attenuation of its acute effects on this behavior. nih.gov In the Y-maze test, the compound was found to decrease spontaneous alternation and locomotor activity in mice, an effect that may be linked to an increase in anxiety-like behavior in a novel environment. researchgate.net Furthermore, it has been shown to induce a perseverative, compulsive-like deficit in spontaneous alternation behavior in mice. nih.gov In spatial learning tasks using a water maze, the compound impairs the ability of rats to locate a hidden platform, suggesting an impact on spatial navigation. nih.gov
Table 1: Effects on Locomotor and Exploratory Activity
| Behavior | Animal Model | Observed Effect | Citation(s) |
|---|---|---|---|
| Spontaneous Locomotor Activity | Rat | Dose-dependent suppression of horizontal and vertical (rearing) activity in an open field. | nih.gov |
| Locomotor Activity (Biphasic) | Unhabituated Rat & Mouse | Initial decrease followed by marked hyperactivity and increased rearing. | scispace.com |
| Locomotor Activity (Habituated) | Habituated Rat | Biphasic increase in locomotor activity. | scispace.com |
| Exploratory Activity | Rat | Acute treatment reduces exploratory activity; this effect is attenuated with prolonged administration. | nih.gov |
| Spontaneous Alternation Behavior | Mouse | Induces a deficit, resembling compulsive-like behavior. | researchgate.netnih.gov |
| Spatial Learning | Rat | Impairs spatial navigation and the ability to locate a hidden platform in a water maze. | nih.gov |
Effects on Aggressive and Anxiety-like Behaviors
This compound has demonstrated potential anxiolytic properties in specific animal models of anxiety. nih.gov When administered systemically, its anxiolytic-like effects are most apparent when the animal is in a state of arousal. nih.gov For instance, in rats subjected to water deprivation or immobilization stress, the compound increased exploratory behaviors in a two-compartment test, which is indicative of an anxiolytic effect. nih.gov However, in non-stressed animals, it did not show similar effects in the two-compartment test or in a conditioned suppression of drinking paradigm. nih.gov Direct microinjections into the nucleus raphe medianus produced effects comparable to established anxiolytics, increasing punished responding in a conditioned suppression test. nih.gov
The compound's impact on behavior is multifaceted, as it can also induce anxiogenic effects and decrease locomotor activity, particularly in response to a novel environment. researchgate.net Its influence on aggressive behavior is also a subject of investigation within the broader context of serotonergic modulation of behavior. researchgate.net
Table 2: Effects on Aggressive and Anxiety-Like Behaviors
| Behavior | Animal Model | Test Paradigm | Observed Effect | Citation(s) |
|---|---|---|---|---|
| Anxiety-like Behavior | Rat (Stressed) | Two-Compartment Exploratory Test | Increased black-white transitions and black square entries, suggesting anxiolytic properties. | nih.gov |
| Anxiety-like Behavior | Rat (Non-Stressed) | Two-Compartment Exploratory Test | No significant effect. | nih.gov |
| Anxiety-like Behavior | Rat | Conditioned Suppression of Drinking | Increased punished responding when injected into the nucleus raphe medianus. | nih.gov |
| Anxiety-like Behavior | Mouse | Y-Maze (Novel Environment) | Decreased locomotor activity, potentially due to anxiogenic properties. | researchgate.net |
Influence on Other Experimentally Induced Behaviors (e.g., Hypothermia, Prolactin Release, Pain Modulation)
This compound induces a range of distinct, experimentally measurable behaviors in animal models, providing tools to study serotonergic function.
Hypothermia: The compound produces a dose-dependent hypothermia in both rats and mice. nih.govnih.govnih.govnih.gov This hypothermic response appears at lower doses than those required to produce a distinct motor syndrome. nih.gov The effect is believed to be mediated by presynaptic 5-HT1A autoreceptors, as depletion of 5-hydroxytryptamine (5-HT) attenuates the response. nih.govnih.gov The response can be antagonized by various 5-HT1 receptor antagonists. nih.govnih.gov
Pain Modulation: In the formalin model of tonic nociceptive pain in rats, this compound demonstrates an analgesic action. nih.gov It reduces pain-related behaviors such as paw licking and paw elevation. nih.gov This analgesic effect is mediated by 5-HT1A receptors and is considered behaviorally specific, as it is not confounded by other induced motor behaviors like forepaw treading. nih.gov
Other Behaviors: The compound is also known to induce other behaviors that are part of the "serotonin syndrome," including lower lip retraction and increased defecation in rats. nih.gov
Table 3: Influence on Other Experimentally Induced Behaviors
| Induced Behavior | Animal Model | Key Finding | Citation(s) |
|---|---|---|---|
| Hypothermia | Rat, Mouse | Dose-dependently induces a drop in body temperature, mediated by 5-HT1A autoreceptors. | nih.govnih.govnih.govnih.gov |
| Prolactin Release | Rat | Effects are sex-dependent: biphasic in males, dose-dependent increase in females. | nih.govscispace.comnih.gov |
| Pain Modulation | Rat | Produces analgesia in the formalin model of tonic pain. | nih.gov |
| Lower Lip Retraction | Rat | Induces lower lip retraction via 5-HT1A receptor activation. | nih.gov |
| Defecation | Rat | Increases defecation. | nih.gov |
Use in Specific Animal Models for Neuropsychiatric Research (e.g., Traumatic Brain Injury, Depression, Anxiety)
This compound serves as a valuable pharmacological tool in animal models of various neuropsychiatric conditions.
Traumatic Brain Injury (TBI): In rodent models of TBI, such as the cortical impact model, acute treatment with the compound has been shown to hasten behavioral recovery. nih.gov Studies indicate that a single administration can improve performance in the Morris water maze, a test of spatial learning and memory. nih.gov This suggests that altering serotonergic neurotransmission can have a neuroprotective effect and promote functional recovery after brain trauma. nih.gov
Depression: The compound is used in research relevant to depression. For example, the hypothermia induced by this compound is used as a model to assess 5-HT1A autoreceptor sensitivity. nih.gov Chronic treatment with various antidepressant drugs has been shown to down-regulate or attenuate this hypothermic response, providing a model to study the adaptive changes in the serotonergic system induced by long-term antidepressant therapy. nih.govnih.gov
Anxiety: As detailed previously (Section 5.2), the compound is utilized in various animal models to probe the mechanisms of anxiety. nih.gov Its ability to produce anxiolytic-like effects, particularly under conditions of stress or arousal, makes it a key agent for investigating the role of 5-HT1A receptors in anxiety and the development of anxiolytic drugs. wikipedia.orgnih.gov
Table 4: Use in Specific Neuropsychiatric Research Models
| Research Area/Model | Animal Model | Application/Finding | Citation(s) |
|---|---|---|---|
| Traumatic Brain Injury (TBI) | Rat (Cortical Impact Model) | Acute treatment improves behavioral recovery and spatial learning performance post-injury. | nih.gov |
| Depression | Mouse, Rat | Used to model 5-HT1A receptor sensitivity; chronic antidepressant treatment attenuates the compound's hypothermic effect. | nih.govnih.gov |
| Anxiety | Rat | Demonstrates anxiolytic-like effects in models involving stress, suggesting a role for 5-HT1A receptors in anxiety modulation. | wikipedia.orgnih.gov |
Medicinal Chemistry and Structure Activity Relationship Sar Studies of S 8 Hydroxy 2 Dipropylaminotetralin and Analogues
Structure-Activity Relationships at Serotonin (B10506) Receptors
The aminotetralin scaffold of 8-OH-DPAT is a privileged structure for interacting with serotonin receptors, primarily the 5-HT1A subtype, but also the 5-HT7 receptor. wikipedia.orgmedchemexpress.comnih.gov While initially considered a highly selective 5-HT1A agonist, subsequent research revealed its significant affinity for the 5-HT7 receptor as well. wikipedia.orgmedchemexpress.com The structure-activity relationship (SAR) studies have focused on understanding how different parts of the molecule—the aromatic ring, the hydroxyl group, the chiral center at C2, and the dipropylamino group—contribute to receptor binding, selectivity, and functional activity.
The functional activity of 8-OH-DPAT and its analogues, whether they act as agonists, partial agonists, or antagonists, is determined by specific molecular interactions within the 5-HT1A receptor binding pocket.
Hydrogen Bonding: Molecular modeling studies have highlighted the critical role of the 8-hydroxyl group. This group forms a key bifurcated hydrogen bond with the side chains of serine-199 (S199) and threonine-200 (T200) residues in the fifth transmembrane helix (TM5) of the 5-HT1A receptor, which is crucial for the binding of both enantiomers. lsu.edu
Stereochemistry and Efficacy: The stereochemistry at the C2 position is a primary determinant of efficacy. The (R)-enantiomer of 8-OH-DPAT generally behaves as a full and potent agonist at 5-HT1A receptors. lsu.edunih.gov In contrast, the (S)-enantiomer, (S)-8-OH-DPAT, typically acts as a partial agonist. lsu.edu This difference in intrinsic activity is not due to binding affinity, as both enantiomers show similar high affinity for the 5-HT1A receptor. lsu.edu The difference in efficacy is attributed to the distinct orientation of the di-n-propylamino moiety, which arises from the opposite chirality at the C2 carbon, leading to different interactions with the receptor upon binding. lsu.edu
Receptor Conformation: Agonist binding is thought to stabilize a specific active conformation of the receptor, leading to G-protein activation. The interaction of the (R)-enantiomer is more effective at inducing this conformational change. For instance, (R)-8-OH-DPAT shows greater efficacy in stimulating G-protein activation (90% of 5-HT's effect) compared to the (S)-isomer (57% of 5-HT's effect). lsu.edu Some studies suggest that at postsynaptic 5-HT1A receptors, both isomers can act as partial agonists by antagonizing the effects of serotonin. lsu.eduresearchgate.net
Modifying the 8-OH-DPAT scaffold has been a fruitful strategy for tuning receptor selectivity and efficacy, leading to the development of tool compounds and potential therapeutic agents.
Aromatic Ring Substitution: Introducing substituents on the aromatic ring significantly impacts the pharmacological profile. A key example is the addition of a fluorine atom at the C5 position. This modification in the (S)-enantiomer, creating (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin, abolishes agonist efficacy while preserving high affinity, resulting in a potent 5-HT1A receptor antagonist. nih.govacs.org
N-Alkyl Group Modification: Altering the N,N-dipropyl groups can also modulate activity. Replacing one of the N-propyl groups with a larger, more complex substituent, such as a 4-(8-aza-7,9-dioxospiro[4.5]decan-8-yl)butyl group, has been shown to increase both affinity and efficacy for 5-HT1A receptors. acs.orgnih.gov This enhancement is possibly due to favorable interactions with an accessory binding site on the receptor. acs.orgnih.gov
C8-Substituent Variation: Changes to the C8-hydroxyl group can also alter the compound's properties. For example, replacing the 8-hydroxy group with an 8-acetyl group, as in 8-acetyl-2-(dipropylamino)tetralin (B1664205) (LY-41), results in potent 5-HT1A receptor agonists. nih.gov
Table 1: Impact of Structural Modifications on 5-HT1A Receptor Activity
| Compound/Modification | Position of Modification | Change | Impact on Pharmacological Profile |
| (S)-8-OH-DPAT vs. (R)-8-OH-DPAT | C2 | Stereochemistry | (S)-enantiomer is a partial agonist; (R)-enantiomer is a full agonist. lsu.edu |
| (S)-5-fluoro-8-OH-DPAT | C5 | Addition of Fluorine | Converts the partial agonist into a potent antagonist. nih.govacs.org |
| N-Propyl Group Replacement | N-atom | Substitution with a larger group | Can increase both affinity and efficacy. acs.orgnih.gov |
| 8-acetyl-DPAT (LY-41) | C8 | Hydroxyl to Acetyl | Retains potent 5-HT1A agonism. nih.gov |
Enantioselective Synthesis and Stereochemical Impact on Pharmacological Profiles
The profound influence of stereochemistry on the pharmacological profile of 8-OH-DPAT necessitates enantioselective synthesis methods to produce pure (S)- and (R)-enantiomers for detailed study. ijpsjournal.com The synthesis of enantiomerically pure aminotetralins often involves the resolution of racemic intermediates or asymmetric synthesis strategies. For example, the synthesis of (R)- and (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin has been described, starting from materials like 4-fluorophenol. acs.org
The stereochemical configuration at the C2 carbon is paramount to the pharmacological outcome. lsu.edu
(R)-8-OH-DPAT: This enantiomer is consistently characterized as a full and potent 5-HT1A agonist. nih.gov It displays greater efficacy than the (S)-isomer in various biochemical and behavioral tests. lsu.edu For example, it is more potent in inhibiting serotonin biosynthesis and suppressing the firing of hippocampal neurons. lsu.eduresearchgate.net
(S)-8-OH-DPAT: This enantiomer is generally classified as a partial agonist. lsu.edu It can reduce cAMP production to about 50% of the maximal reduction induced by serotonin, whereas the (R)-isomer achieves a reduction comparable to serotonin itself. lsu.edu Although it has a lower intrinsic activity, it can still significantly inhibit serotonin synthesis in certain brain regions. lsu.edu
Importantly, studies have shown that the chirality of the enantiomers is maintained in vivo, meaning there is no interconversion from one form to the other after administration. lsu.edu This stereostability validates the distinct pharmacological profiles observed for each enantiomer.
Table 2: Comparison of Pharmacological Profiles of 8-OH-DPAT Enantiomers
| Feature | (R)-8-OH-DPAT | (S)-8-OH-DPAT |
| 5-HT1A Receptor Activity | Full Agonist nih.gov | Partial Agonist lsu.edu |
| G-Protein Activation | High Efficacy (~90% of 5-HT) lsu.edu | Lower Efficacy (~57% of 5-HT) lsu.edu |
| Inhibition of 5-HT Synthesis | More Potent lsu.edu | Less Potent lsu.edu |
| Effect on cAMP Production | Full reduction, similar to 5-HT lsu.edu | Partial reduction (~50% of 5-HT) lsu.edu |
| In Vivo Stability | Stereochemically stable lsu.edu | Stereochemically stable lsu.edu |
Design and Evaluation of Analogues and Derivatives
The 8-OH-DPAT structure has served as a template for the rational design of numerous analogues and derivatives with tailored properties, aiming for improved receptor selectivity, efficacy, or unique pharmacological profiles. acs.orgacs.org
A significant achievement in the medicinal chemistry of aminotetralins was the development of selective 5-HT1A antagonists from an agonist scaffold. The leading example is (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin, also known as (S)-UH-301. nih.govacs.org
Research demonstrated that the introduction of a fluorine atom at the C5 position of (S)-8-OH-DPAT effectively abolishes its intrinsic agonist activity without compromising its high affinity for the 5-HT1A receptor. acs.org This transformation from a partial agonist to a silent antagonist is a classic example of how a minor structural modification can have a dramatic effect on function. (S)-UH-301 has been used as a pharmacological tool to block the effects of 5-HT1A agonists like 8-OH-DPAT and its derivatives in various experimental models. nih.gov In contrast, the (R)-enantiomer of the same fluoro-substituted compound, (R)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin, retains its character as a 5-HT1A receptor agonist, albeit with slightly lower potency than the parent compound. acs.org
The exploration of the chemical space around the dipropylaminotetralin core has yielded a variety of compounds with diverse pharmacological activities. acs.orgacs.org
Varying C8-Substituents: As mentioned, modifying the 8-position substituent is a viable strategy. The compound 8-acetyl-2-(dipropylamino)tetralin (LY-41) was developed and studied, with both its (R)- and (S)-enantiomers behaving as potent 5-HT1A receptor agonists, inducing typical serotonergic behavioral syndromes. nih.gov
N-Substituent Analogues: A series of analogues of (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin were prepared where one of the N-propyl groups was replaced by a 4-(8-aza-7,9-dioxospiro[4.5]decan-8-yl)butyl group. acs.orgnih.gov This modification was found to generally increase both affinity and efficacy at 5-HT1A receptors. acs.orgnih.gov This suggests that the N-substituent can extend into an accessory binding region, enhancing the interaction with the receptor. acs.orgnih.gov The resulting compounds displayed a spectrum of activities, from partial agonists to full agonists, depending on the specific stereochemistry and other structural features. acs.orgnih.gov
These studies underscore the plasticity of the 5-HT1A receptor and the potential for developing functionally diverse ligands by systematically modifying the aminotetralin scaffold.
Elucidation and Refinement of Pharmacophore Models
The development of pharmacophore models for (S)-8-hydroxy-2-dipropylaminotetralin ((S)-8-OH-DPAT) and its analogues has been instrumental in understanding the key molecular features required for binding and activation of the 5-HT1A receptor. These models, which are continually refined through empirical data from structure-activity relationship (SAR) studies and computational approaches like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), provide a framework for the rational design of novel 5-HT1A receptor ligands with desired pharmacological profiles.
Early pharmacophore models for 5-HT1A receptor agonists, largely based on the structure of 8-OH-DPAT, identified several critical components: an aromatic ring, a hydroxyl group (or a hydrogen bond acceptor), and a basic nitrogen atom. The spatial arrangement of these features is crucial for high-affinity binding. For instance, the (S)-enantiomer of 8-OH-DPAT is generally considered a more potent and full agonist at 5-HT1A receptors compared to its (R)-enantiomer, which often behaves as a partial agonist. nih.govnih.gov This stereoselectivity underscores the importance of the three-dimensional orientation of the pharmacophoric elements.
Refinements to these models have been driven by extensive SAR studies on a wide array of 8-OH-DPAT analogues. These studies involve systematic modifications of the parent compound's structure and subsequent evaluation of the new compounds' binding affinities (Ki) and functional activities (EC50). The data generated from these investigations have allowed for a more detailed mapping of the 5-HT1A receptor's binding pocket.
Key research findings that have contributed to the refinement of pharmacophore models include:
The Aromatic Ring and Hydroxyl Group: The phenolic hydroxyl group at the 8-position is a critical feature for high affinity and agonist activity, acting as a hydrogen bond donor. Its interaction with a specific residue in the receptor, often proposed to be a serine or threonine, is a cornerstone of most pharmacophore models. Modifications to the aromatic ring system can influence selectivity for different serotonin receptor subtypes.
The Basic Amine: The dipropylamino group at the 2-position is another essential element, with the nitrogen atom being protonated at physiological pH and forming an ionic bond with an acidic residue (like aspartate) in the receptor. The nature and size of the alkyl substituents on the nitrogen can modulate affinity and efficacy.
Stereochemistry: The (S)-configuration at the 2-position of the tetralin ring is generally preferred for high 5-HT1A receptor affinity and agonist activity. This stereochemical preference highlights the specific spatial constraints of the receptor's binding site. nih.gov
Conformational Flexibility: Molecular modeling studies have shown that the conformation of the tetralin ring and the orientation of the dipropylamino substituent are important for optimal receptor interaction. lsu.edu
The integration of these findings into 3D-QSAR models has provided a quantitative understanding of the structure-activity relationships. These models use statistical methods to correlate the biological activity of a series of compounds with their 3D structural properties, leading to the generation of predictive pharmacophore maps. These maps not only confirm the importance of the key functional groups but also define excluded volumes and favorable steric and electronic interaction regions within the binding site.
The continuous cycle of synthesis, biological testing, and computational modeling has led to a progressively more refined understanding of the 5-HT1A pharmacophore. This knowledge has facilitated the design of new analogues with improved potency, selectivity, and functional properties, including partial agonists and antagonists.
Interactive Data Table: 5-HT1A Receptor Binding Affinities and Functional Activities of (S)-8-OH-DPAT and Analogues
The following table summarizes the binding affinity (Ki) and functional activity (EC50) data for (S)-8-OH-DPAT and some of its key analogues at the 5-HT1A receptor. This data illustrates the impact of structural modifications on receptor interaction.
| Compound | Stereochemistry | Modification | 5-HT1A Ki (nM) | 5-HT1A EC50 (nM) |
| 8-OH-DPAT | Racemic | - | 0.58 lsu.edu | - |
| (S)-8-OH-DPAT | S | - | 0.64 lsu.edu | 7 nih.gov |
| (R)-8-OH-DPAT | R | - | 0.47 lsu.edu | - |
| UH-301 | S | 5-Fluoro, N-methyl-N-propyl | - | - |
| CM-12 | 2R, 3R | - | - | - |
| LEA-146 | 1S, 2R | - | - | - |
Note: The table is populated with representative data from the literature. Dashes indicate where specific data was not available in the consulted sources. The compounds UH-301, CM-12, and LEA-146 are noted as potential antagonists or partial agonists, highlighting the functional diversity achievable through structural modification. nih.gov
Advanced Research Methodologies and Techniques Employed in Studies of S 8 Hydroxy 2 Dipropylaminotetralin
In Vivo Microdialysis for Real-time Neurochemical Monitoring
In vivo microdialysis is a powerful technique that allows for the real-time sampling and monitoring of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals. This methodology has been crucial in understanding the neurochemical effects of (S)-8-Hydroxy-2-dipropylaminotetralin in a living system.
Studies employing in vivo microdialysis have shown that the administration of 8-OH-DPAT can significantly alter serotonin (B10506) (5-HT) levels in the brain. For instance, local perfusion of 8-OH-DPAT into the dorsal raphe nucleus, an area rich in 5-HT neuronal cell bodies and 5-HT1A autoreceptors, leads to a decrease in extracellular 5-HT release. This is attributed to the activation of these autoreceptors, which subsequently inhibit the firing of serotonergic neurons.
| Brain Region | Effect of 8-OH-DPAT Administration | Neurotransmitter Monitored | Reference |
| Dorsal Raphe Nucleus | Decrease in extracellular release | Serotonin (5-HT) |
High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation and Quantification in Biological Matrices
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of chemical compounds in complex mixtures, such as biological fluids and tissues. In the context of this compound, enantioselective HPLC methods are particularly critical for distinguishing between the (S)- and (R)-enantiomers and accurately measuring their concentrations.
A rapid, sensitive, and enantioselective HPLC assay has been developed for the simultaneous determination of R-(+)- and S-(-)-8-OH-DPAT in rat blood. researchgate.net This method involves a selective extraction procedure followed by separation on a chiral stationary phase (Chiracel OD-R column). researchgate.net Electrochemical detection provides high sensitivity, with a limit of detection of 0.5 ng/ml for both enantiomers. researchgate.net This technique has been successfully applied to pharmacokinetic studies in rats, allowing for the determination of key parameters such as clearance, volume of distribution, and elimination half-life for each enantiomer individually. researchgate.net Such studies have revealed that no in vivo interconversion between the R- and S-enantiomers occurs. researchgate.net
| Parameter | (R)-8-OH-DPAT | (S)-8-OH-DPAT | Reference |
| Clearance (ml/min) | 22 ± 2 | 16 ± 1 | researchgate.net |
| Volume of Distribution (ml) | 1969 ± 473 | 3353 ± 347 | researchgate.net |
| Terminal Elimination Half-life (min) | 156 ± 34 | 334 ± 36 | researchgate.net |
Radioligand Binding Assays for Receptor Affinity and Density Determination
Radioligand binding assays are a cornerstone of pharmacology, used to determine the affinity of a compound for a specific receptor and to quantify the density of these receptors in a given tissue. These assays typically involve incubating a biological sample (e.g., brain tissue homogenate) with a radiolabeled ligand (a molecule that binds to the receptor of interest).
In the study of this compound, tritiated 8-OH-DPAT ([3H]8-OH-DPAT) is commonly used as the radioligand to label 5-HT1A receptors. nih.gov Competition binding assays, where increasing concentrations of a non-radiolabeled compound (like (S)-8-OH-DPAT) are used to displace the binding of the radioligand, allow for the determination of the compound's inhibitory constant (Ki). The Ki value is a measure of the compound's affinity for the receptor. Data from such assays have provided detailed information on the binding profile of 8-OH-DPAT at various receptors. For the human 5-HT1A receptor, 8-OH-DPAT exhibits a high affinity, with reported pKi values (the negative logarithm of the Ki) often in the range of 8.5 to 9.7, corresponding to nanomolar or sub-nanomolar affinity. lsu.edu
Application of Genetic Models in Compound Characterization
The use of genetic models, particularly knockout mice that lack the gene for a specific receptor, provides a powerful tool for dissecting the precise molecular targets of a compound's action. By comparing the behavioral and physiological effects of a compound in wild-type animals versus their knockout littermates, researchers can determine the extent to which a particular receptor mediates the observed responses.
In the investigation of 8-OH-DPAT, studies utilizing knockout mice have provided crucial insights into its mechanism of action. For example, research involving PKCδ and p47phox knockout mice has been instrumental in understanding the downstream signaling pathways involved in the behavioral effects induced by this 5-HT1A receptor agonist. nih.gov Treatment with 8-OH-DPAT was found to induce serotonergic behaviors in wild-type mice, an effect that was linked to the interaction between PKCδ and p47phox. nih.gov The attenuation or absence of these behaviors in the respective knockout mice confirmed the critical role of these proteins in the signaling cascade initiated by 8-OH-DPAT at the 5-HT1A receptor. nih.gov
Q & A
Q. What experimental models are commonly used to evaluate (S)-8-OH-DPAT’s 5-HT1A receptor activity?
Methodological Answer:
- In vivo behavioral assays : The resident-intruder test in rats measures anti-aggressive effects, where (S)-8-OH-DPAT is administered systemically or via intracerebral infusion. Behavioral outcomes (e.g., latency to attack) are quantified alongside receptor blockade controls (e.g., WAY-100635) to confirm 5-HT1A specificity .
- Electropharmacograms (EEG) : Tele-stereo-EEG in rats assesses cortical activity changes induced by (S)-8-OH-DPAT, comparing spectral power bands (delta, theta) to atypical antipsychotics for mechanistic insights .
- Human iPSC-derived neurons : Patch-clamp electrophysiology measures GABA-activated current modulation in neurons treated with (S)-8-OH-DPAT, revealing receptor-mediated inhibitory synaptic effects .
Q. What analytical methods ensure purity and stability of (S)-8-OH-DPAT in pharmacological studies?
Methodological Answer:
- HPLC with UV detection : Adapt USP monographs for related serotonergic agents (e.g., doxepin) using C18 columns, gradient elution (acetonitrile/phosphate buffer), and retention time validation for impurity resolution (R ≥ 1.5) .
- Mass spectrometry : High-resolution LC-MS/MS confirms molecular integrity and detects oxidative or hydrolytic degradation products, particularly under varying pH and temperature conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in (S)-8-OH-DPAT’s efficacy between in vivo and in vitro systems?
Methodological Answer:
- Cross-model validation : Compare dose-response curves in human iPSC-derived neurons (in vitro) with rodent behavioral assays (in vivo). For example, discrepancies in GABAergic modulation (in vitro) vs. anti-aggressive effects (in vivo) may arise from differential receptor density or metabolic clearance .
- Receptor knockout models : Use 5-HT1A receptor knockout mice to isolate off-target effects. Co-administer selective antagonists (e.g., pindolol) to confirm receptor-specific pathways .
- Pharmacokinetic profiling : Measure plasma and brain tissue concentrations via microdialysis to correlate in vivo exposure levels with in vitro EC50 values .
Q. What experimental designs address the dual role of 5-HT1A autoreceptors vs. postsynaptic receptors in (S)-8-OH-DPAT studies?
Methodological Answer:
- Microinjection protocols : Administer (S)-8-OH-DPAT locally into raphe nuclei (autoreceptor-rich) versus prefrontal cortex (postsynaptic regions) to dissect site-specific effects. Use radiolabeled tracers (e.g., [³H]-8-OH-DPAT) for receptor binding autoradiography .
- Genetic silencing : Employ CRISPR/Cas9 to selectively knock down 5-HT1A autoreceptors in serotonergic neurons, then assess behavioral or electrophysiological outcomes compared to wild-type models .
Q. How does (S)-8-OH-DPAT modulate neuroplasticity in spinal cord injury models?
Methodological Answer:
- Chronic dosing regimens : In turtle spinal injury models, administer (S)-8-OH-DPAT (0.5 mg/kg, i.p., twice daily for 10 days). Use immunohistochemistry (5-HT antibodies) and locomotion scoring to quantify serotonergic axon regeneration and functional recovery .
- Calcium imaging : Track intracellular Ca²⁺ dynamics in injured neurons to assess 5-HT1A-mediated signaling cascades (e.g., cAMP/PKA pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
